molecular formula C11H9BrClF3N2O2 B12861901 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B12861901
M. Wt: 373.55 g/mol
InChI Key: LLUFARIEPLVNQF-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H8ClF3N2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, a trifluoromethyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.

    Hydrolysis: Usually carried out under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:

    Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the hydrobromide component.

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide: The amide derivative

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Biological Activity

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClF₃N₂O₂
  • Molecular Weight : 292.65 g/mol
  • CAS Number : 353258-35-2
  • IUPAC Name : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Antiviral Properties

Recent studies have indicated that compounds similar to ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as Ebola (EBOV) and chikungunya (CHIKV) in vitro. These compounds act as selective inhibitors of AAK1 and GAK, which are promising antiviral drug targets .

Anticancer Activity

Research has demonstrated that this class of compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly lower toxicity towards non-cancerous cells . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of related imidazo[1,2-a]pyridine compounds, researchers found that specific derivatives had rapid antiviral activity with minimal cytotoxicity. The EC₅₀ values for these compounds were closely aligned with their EC₉₀ values, indicating a strong potential for therapeutic use against viral infections .

Anticancer Research

A pharmacodynamic study involving BALB/c nude mice injected with MDA-MB-231 cells revealed that treatment with a derivative of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine resulted in significant inhibition of lung metastasis compared to known standards like TAE226. The results underscored the compound's potential as an effective anti-metastatic agent in TNBC models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Entry : By targeting AAK1 and GAK kinases, these compounds can disrupt the viral life cycle at early stages.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its anticancer properties.

Properties

Molecular Formula

C11H9BrClF3N2O2

Molecular Weight

373.55 g/mol

IUPAC Name

ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide

InChI

InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H

InChI Key

LLUFARIEPLVNQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br

Origin of Product

United States

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